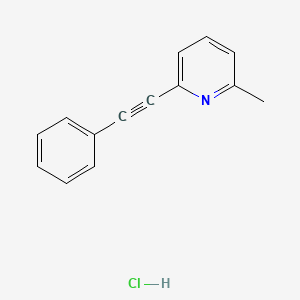
MPEP hydrochloride
概要
説明
準備方法
合成経路と反応条件
MPEP塩酸塩の合成には、2-メチル-6-(フェニルエチニル)ピリジンの調製から始まり、その塩酸塩に変換されるまで、いくつかの段階が含まれます . 主要なステップには次のものが含まれます。
アルキル化: 2-メチルピリジンとフェニルアセチレンを、炭酸カリウムなどの塩基の存在下で反応させる。
工業生産方法
MPEP塩酸塩の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスでは、高い収率と純度を確保するために、反応条件を最適化する必要があります。 自動化された反応器や連続フローシステムを使用することで、生産プロセスの効率とスケーラビリティを向上させることができます .
化学反応の分析
反応の種類
MPEP塩酸塩は、次のようなさまざまな化学反応を起こします。
酸化: 特定の条件下で酸化されて、対応する酸化生成物を生成します。
還元: 還元反応により、さまざまな還元型に変換されます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用された特定の条件と試薬によって異なります。 たとえば、酸化は酸化誘導体を生成する可能性があり、一方、置換反応はさまざまな置換アナログを生成する可能性があります .
科学研究への応用
MPEP塩酸塩は、次のような幅広い科学研究への応用があります。
科学的研究の応用
Pharmacological Profile
MPEP hydrochloride exhibits several key biological activities:
- mGluR5 Antagonism : MPEP shows a high selectivity for mGluR5 with an IC50 of approximately 36 nM, effectively inhibiting phosphoinositide hydrolysis stimulated by mGluR5 agonists in vitro and in vivo .
- Positive Allosteric Modulation : It also acts as a positive allosteric modulator at mGluR4 receptors, enhancing their activity under certain conditions .
Neuroprotection and Neurodegenerative Diseases
MPEP has been investigated for its neuroprotective properties. Studies have demonstrated that it can reduce excitotoxicity mediated by glutamate and NMDA receptors, which are implicated in various neurodegenerative diseases such as Alzheimer's and Parkinson's disease:
- Neuroprotective Effects : In primary rat neuronal cultures, MPEP significantly reduced cell death induced by glutamate and NMDA at concentrations as low as 20 µM .
- Parkinson's Disease Models : Research indicates that mGluR5 antagonists like MPEP may mitigate symptoms associated with Parkinson's disease by modulating glutamatergic transmission .
Pain Management
MPEP has shown promise in preclinical models for managing pain, particularly inflammatory pain:
- Reversal of Hyperalgesia : In rat models, MPEP effectively reversed mechanical hyperalgesia in inflamed tissues, suggesting its potential utility in treating chronic pain conditions .
- Role in Pain Pathways : Its action on mGluR5 may influence pain pathways, providing a basis for further research into its therapeutic applications for conditions like neuropathic pain .
Behavioral Studies
The compound has been utilized in behavioral studies to understand the role of mGluR5 in addiction and anxiety:
- Addiction Models : MPEP's antagonistic effects on mGluR5 have been linked to reductions in drug-seeking behavior in animal models, indicating its potential as a therapeutic agent for substance use disorders .
- Anxiety and Stress Responses : Research suggests that modulation of mGluR5 can affect anxiety-like behaviors, making MPEP a candidate for anxiety disorder treatments .
Table 1: Summary of Biological Activities of this compound
Table 2: Case Studies Involving this compound
作用機序
MPEP塩酸塩は、代謝型グルタミン酸受容体5(mGlu5)に結合して非競合的アンタゴニストとして作用することにより、その効果を発揮します . この結合は受容体の活性を阻害し、グルタミン酸シグナル伝達の低下につながります。 さらに、代謝型グルタミン酸受容体4(mGlu4)において正の異種アロステリックモジュレーターとして作用し、受容体のグルタミン酸に対する応答を強化します . これらの作用は、神経学的プロセスに関与するさまざまな分子標的と経路を調節します .
類似化合物の比較
類似化合物
MTEP: 類似の特性を持つ別のmGlu5アンタゴニストですが、効力と選択性が異なります.
LY456236: MPEP塩酸塩と同様の不安解消作用を持つ化合物.
独自性
MPEP塩酸塩は、mGlu5アンタゴニストとmGlu4受容体における正の異種アロステリックモジュレーターの両方としての二重の作用により、ユニークです . この二重の機能により、脳におけるグルタミン酸受容体の複雑な役割を研究するための貴重な研究ツールとなっています .
類似化合物との比較
Similar Compounds
MTEP: Another mGlu5 antagonist with similar properties but different potency and selectivity.
LY456236: A compound with anxiolytic-like effects similar to MPEP hydrochloride.
Uniqueness
This compound is unique due to its dual action as both an mGlu5 antagonist and a positive allosteric modulator at mGlu4 receptors . This dual functionality makes it a valuable tool in research for studying the complex roles of glutamate receptors in the brain .
生物活性
MPEP hydrochloride, or 2-Methyl-6-(phenylethynyl)pyridine hydrochloride, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5) and a positive allosteric modulator of mGluR4. This compound has garnered attention for its diverse biological activities, particularly in the context of neurological disorders and addiction. This article reviews the biological activity of this compound, highlighting its mechanisms of action, effects in various models, and potential therapeutic applications.
MPEP functions primarily as a non-competitive antagonist at mGluR5 receptors, with an IC50 value of approximately 36 nM . By inhibiting this receptor, MPEP modulates glutamatergic signaling pathways that are crucial for synaptic plasticity and cognitive functions. Additionally, MPEP acts as a positive allosteric modulator at mGluR4 receptors, enhancing their activity without directly activating them .
Neuroprotective Properties
Research has demonstrated that MPEP exhibits neuroprotective effects in various models. For instance, it has been shown to reduce NMDA receptor-mediated excitotoxicity in primary rat neuronal cultures at concentrations as low as 20 µM . This suggests that MPEP may protect neurons from glutamate-induced injury, which is relevant for conditions such as Alzheimer's disease and other neurodegenerative disorders.
Cognitive Enhancement
In studies involving Fmr1 knockout (KO) mice, which model Fragile X syndrome, MPEP administration improved maze learning performance by reducing errors and impulsivity . The treatment also reversed deficits in post-synaptic density protein 95 (PSD-95), indicating a restoration of synaptic function. These findings suggest that MPEP may have potential as a cognitive enhancer in certain genetic models of cognitive impairment.
Addiction and Substance Use Disorders
MPEP has been investigated for its effects on addiction-related behaviors. In animal models, it has been shown to attenuate ethanol-seeking behavior and reduce operant self-administration of ethanol in a dose-dependent manner . Furthermore, MPEP suppresses addiction-like behaviors associated with cocaine and nicotine, indicating its potential utility in treating substance use disorders .
Table 1: Summary of Biological Activities of this compound
特性
CAS番号 |
219911-35-0 |
|---|---|
分子式 |
C14H12ClN |
分子量 |
229.70 g/mol |
IUPAC名 |
2-methyl-6-(2-phenylethynyl)pyridin-1-ium;chloride |
InChI |
InChI=1S/C14H11N.ClH/c1-12-6-5-9-14(15-12)11-10-13-7-3-2-4-8-13;/h2-9H,1H3;1H |
InChIキー |
PKDHDJBNEKXCBI-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC=C1)C#CC2=CC=CC=C2.Cl |
正規SMILES |
CC1=[NH+]C(=CC=C1)C#CC2=CC=CC=C2.[Cl-] |
外観 |
Assay:≥98%A crystalline solid |
Key on ui other cas no. |
96206-92-7 |
同義語 |
2-methyl-6-(2-phenylethynyl)pyridine; hydrochloride |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















